molecular formula C20H28N6NaO6P B155301 Adenosine 5'-phosphor(adamantyl)amidate CAS No. 133310-22-2

Adenosine 5'-phosphor(adamantyl)amidate

Cat. No. B155301
M. Wt: 502.4 g/mol
InChI Key: HRDIMZMKGRTOBX-FSPCGKLCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine 5'-phosphor(adamantyl)amidate (APA) is a synthetic analog of adenosine, a nucleoside involved in various biochemical and physiological processes in the body. APA has gained significant attention in the scientific community due to its potential as a therapeutic agent for various conditions.

Mechanism Of Action

Adenosine 5'-phosphor(adamantyl)amidate exerts its effects by binding to adenosine receptors, specifically the A1 and A3 receptors. Activation of the A1 receptor leads to inhibition of adenylate cyclase, resulting in decreased cAMP levels and decreased intracellular calcium levels. Activation of the A3 receptor leads to inhibition of phospholipase C, resulting in decreased intracellular calcium levels. These effects lead to decreased inflammation, decreased oxidative stress, and decreased proliferation of cancer cells.

Biochemical And Physiological Effects

Adenosine 5'-phosphor(adamantyl)amidate has been shown to have various biochemical and physiological effects, including decreased inflammation, decreased oxidative stress, and decreased proliferation of cancer cells. Adenosine 5'-phosphor(adamantyl)amidate has also been shown to improve cardiac function and reduce infarct size in animal models of ischemia-reperfusion injury. In addition, Adenosine 5'-phosphor(adamantyl)amidate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

Adenosine 5'-phosphor(adamantyl)amidate has several advantages for lab experiments, including its stability, ease of synthesis, and specificity for adenosine receptors. However, Adenosine 5'-phosphor(adamantyl)amidate has some limitations, including its relatively low potency and selectivity compared to other adenosine receptor agonists.

Future Directions

There are several future directions for research on Adenosine 5'-phosphor(adamantyl)amidate, including the development of more potent and selective analogs, the evaluation of Adenosine 5'-phosphor(adamantyl)amidate as a potential therapeutic agent for other conditions, and the investigation of the molecular mechanisms underlying its effects. In addition, the development of new methods for synthesizing Adenosine 5'-phosphor(adamantyl)amidate and other adenosine analogs may facilitate their use in research and clinical applications.
Conclusion:
In conclusion, Adenosine 5'-phosphor(adamantyl)amidate is a synthetic analog of adenosine with potential therapeutic applications for various conditions. Adenosine 5'-phosphor(adamantyl)amidate exerts its effects through binding to adenosine receptors, leading to decreased inflammation, decreased oxidative stress, and decreased proliferation of cancer cells. Adenosine 5'-phosphor(adamantyl)amidate has several advantages for lab experiments, including its stability and specificity for adenosine receptors, but also has some limitations, including its relatively low potency and selectivity. Future research on Adenosine 5'-phosphor(adamantyl)amidate may lead to the development of more potent and selective analogs and the identification of new therapeutic applications.

Synthesis Methods

Adenosine 5'-phosphor(adamantyl)amidate can be synthesized using various methods, including solid-phase synthesis, solution-phase synthesis, and enzymatic synthesis. Solid-phase synthesis involves the stepwise addition of protected nucleoside phosphoramidite building blocks on a solid support, followed by deprotection and purification. Solution-phase synthesis involves the coupling of protected nucleoside phosphoramidites in solution, followed by deprotection and purification. Enzymatic synthesis involves the use of enzymes to catalyze the synthesis of Adenosine 5'-phosphor(adamantyl)amidate from adenosine and other precursors.

Scientific Research Applications

Adenosine 5'-phosphor(adamantyl)amidate has been studied extensively for its potential as a therapeutic agent for various conditions, including ischemia-reperfusion injury, inflammation, and cancer. Adenosine 5'-phosphor(adamantyl)amidate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Adenosine 5'-phosphor(adamantyl)amidate has also been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation. In addition, Adenosine 5'-phosphor(adamantyl)amidate has been shown to have anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis.

properties

CAS RN

133310-22-2

Product Name

Adenosine 5'-phosphor(adamantyl)amidate

Molecular Formula

C20H28N6NaO6P

Molecular Weight

502.4 g/mol

IUPAC Name

sodium;(1-adamantylamino)-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate

InChI

InChI=1S/C20H29N6O6P.Na/c21-17-14-18(23-8-22-17)26(9-24-14)19-16(28)15(27)13(32-19)7-31-33(29,30)25-20-4-10-1-11(5-20)3-12(2-10)6-20;/h8-13,15-16,19,27-28H,1-7H2,(H2,21,22,23)(H2,25,29,30);/q;+1/p-1/t10?,11?,12?,13-,15-,16-,19-,20?;/m1./s1

InChI Key

HRDIMZMKGRTOBX-FSPCGKLCSA-M

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.[Na+]

SMILES

C1C2CC3CC1CC(C2)(C3)NP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.[Na+]

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.[Na+]

Other CAS RN

133310-22-2

synonyms

A5'PAA
adenosine 5'-phosphor(adamantyl)amidate

Origin of Product

United States

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